3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a thiophene-substituted oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions involving formamide or similar reagents.
Synthesis of the Piperidine Intermediate: The piperidine ring can be introduced via reductive amination or other suitable methods, often starting from piperidine derivatives.
Construction of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling Steps: The thiophene-substituted oxadiazole and the piperidine intermediate are then coupled to the quinazolinone core under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinazolinone or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the quinazolinone core could produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazolinone derivatives and their interactions with various reagents.
Biology and Medicine
In biological and medicinal research, 3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases, including cancer, due to its ability to interact with specific biological targets.
Industry
In industry, this compound could be used in the development of pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or modulating the activity of specific proteins. The piperidine and oxadiazole moieties may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone share the quinazolinone core but lack the additional functional groups.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid have the piperidine ring but differ in their overall structure.
Oxadiazole Derivatives: 3,5-dimethyl-1,2,4-oxadiazole is an example of a simpler oxadiazole derivative.
Uniqueness
What sets 3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one apart is its combination of these three distinct moieties, which may confer unique biological activity and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic development.
Properties
IUPAC Name |
3-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c28-20(12-27-14-23-18-6-2-1-5-17(18)22(27)29)26-8-3-4-15(11-26)10-19-24-21(25-30-19)16-7-9-31-13-16/h1-2,5-7,9,13-15H,3-4,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYCGVDRGCJOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)CC4=NC(=NO4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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